molecular formula C5H9IO B2568604 1-(2-Iodoethyl)cyclopropan-1-ol CAS No. 2375269-39-7

1-(2-Iodoethyl)cyclopropan-1-ol

Cat. No.: B2568604
CAS No.: 2375269-39-7
M. Wt: 212.03
InChI Key: RIRBHHDYNKCWMQ-UHFFFAOYSA-N
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Description

1-(2-Iodoethyl)cyclopropan-1-ol is an organic compound with the molecular formula C5H9IO It is characterized by the presence of a cyclopropane ring substituted with an iodoethyl group and a hydroxyl group

Preparation Methods

The synthesis of 1-(2-Iodoethyl)cyclopropan-1-ol can be achieved through several methods. One common approach involves the cyclization of 2-iodoethyl-substituted olefins using zinc powder in a mixture of t-butyl alcohol and water. Another method involves the cyclization of 1,3-dihalopropanes with zinc powder in ethanol . These methods are efficient, simple, and environmentally benign, making them suitable for both laboratory and industrial production.

Chemical Reactions Analysis

1-(2-Iodoethyl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted cyclopropanols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form cyclopropylmethanol derivatives.

Common reagents used in these reactions include zinc powder, t-butyl alcohol, ethanol, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Iodoethyl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structural properties.

    Industry: Used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Iodoethyl)cyclopropan-1-ol involves its interaction with molecular targets through its functional groups. The iodoethyl group can participate in substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These interactions can affect various molecular pathways, making the compound useful in studying different biochemical processes.

Comparison with Similar Compounds

1-(2-Iodoethyl)cyclopropan-1-ol can be compared with other similar compounds such as:

    1-(2-Bromoethyl)cyclopropan-1-ol: Similar structure but with a bromo group instead of an iodo group.

    1-(2-Chloroethyl)cyclopropan-1-ol: Similar structure but with a chloro group instead of an iodo group.

    1-(2-Fluoroethyl)cyclopropan-1-ol: Similar structure but with a fluoro group instead of an iodo group.

The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific reactions that other halogens may not facilitate as effectively.

Properties

IUPAC Name

1-(2-iodoethyl)cyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO/c6-4-3-5(7)1-2-5/h7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRBHHDYNKCWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCI)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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